Loganin

Übersicht

Beschreibung

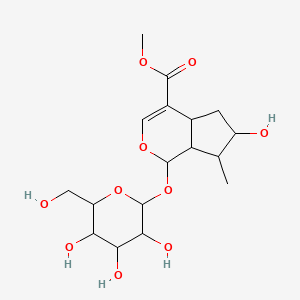

Loganin is a complex organic compound that belongs to the class of glycosides and iridoid monoterpenoids . This compound is characterized by its intricate molecular structure, which includes multiple hydroxyl groups and a cyclopenta[c]pyran ring system. It is often studied for its potential biological and pharmacological properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of methyl 6-hydroxy-7-methyl-1-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,4a,5,6,7,7a-hexahydrocyclopenta[c]pyran-4-carboxylate typically involves multiple steps, including the formation of the cyclopenta[c]pyran ring and the attachment of the glycoside moiety. One common synthetic route involves the use of starting materials such as methyl 7-(hydroxymethyl)-1-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,4a,5,7a-tetrahydrocyclopenta[c]pyran-4-carboxylate . The reaction conditions often require specific catalysts and solvents to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production methods for this compound may involve the use of biotechnological processes, such as fermentation, to produce the iridoid monoterpenoid precursors. These precursors can then be chemically modified to yield the final product. The use of green chemistry principles, such as employing environmentally friendly solvents and catalysts, is also becoming increasingly important in the industrial synthesis of this compound .

Analyse Chemischer Reaktionen

Types of Reactions

Loganin undergoes various chemical reactions, including:

Oxidation: The hydroxyl groups in the compound can be oxidized to form ketones or aldehydes.

Reduction: The compound can be reduced to form alcohols or other reduced derivatives.

Substitution: The hydroxyl groups can be substituted with other functional groups, such as halogens or alkyl groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation reactions, and reducing agents like sodium borohydride or lithium aluminum hydride for reduction reactions. Substitution reactions may involve the use of halogenating agents or alkylating agents under specific conditions .

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield ketones or aldehydes, while reduction reactions may produce alcohols. Substitution reactions can result in the formation of various substituted derivatives .

Wissenschaftliche Forschungsanwendungen

Pharmacological Properties

Loganin exhibits a wide range of pharmacological effects, including:

- Neuroprotection : this compound has shown promise in protecting against neurodegenerative diseases, particularly spinal muscular atrophy (SMA) and neuropathic pain. It enhances cell viability and promotes the expression of survival motor neuron proteins, which are crucial for motor neuron health .

- Anti-inflammatory Effects : The compound modulates inflammatory responses, making it a candidate for treating conditions characterized by excessive inflammation. Studies indicate that this compound can downregulate pro-inflammatory cytokines and signaling pathways such as NF-κB and JAK/STAT3 .

- Antioxidant Activity : this compound's ability to scavenge free radicals contributes to its protective effects against oxidative stress-related damage, which is significant in various chronic diseases .

- Anti-diabetic Properties : Research indicates that this compound can lower blood glucose levels and ameliorate diabetic nephropathy, suggesting its utility in managing diabetes .

Neuroprotective Effects in Spinal Muscular Atrophy

A study investigated the effects of this compound on SMA using NSC34 cells and SMAΔ7 mice models. The results demonstrated that this compound significantly increased cell viability and muscle strength while enhancing the expression of neuroprotective proteins. Mice treated with this compound showed improved body weight and muscle function compared to controls .

Modulation of Autophagic Flux in Neuropathic Pain

In a rat model of chronic constriction injury (CCI), this compound was administered to evaluate its effect on autophagic processes. The findings revealed that this compound reduced the accumulation of autophagy markers (p62 and LC3B-II), indicating improved autophagic flux. This suggests that this compound may serve as a therapeutic agent for neuropathic pain by enhancing neuronal health through autophagy regulation .

Data Tables

Wirkmechanismus

The mechanism of action of methyl 6-hydroxy-7-methyl-1-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,4a,5,6,7,7a-hexahydrocyclopenta[c]pyran-4-carboxylate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by modulating the activity of enzymes, receptors, or other proteins involved in various biological processes. For example, it may inhibit the activity of certain enzymes involved in oxidative stress or inflammation, thereby exerting its antioxidant or anti-inflammatory effects .

Vergleich Mit ähnlichen Verbindungen

Loganin can be compared with other similar compounds, such as:

Methyl 7-(hydroxymethyl)-1-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,4a,5,7a-tetrahydrocyclopenta[c]pyran-4-carboxylate: This compound shares a similar structure but differs in the position and number of hydroxyl groups.

Iridoid Glycosides: These compounds are structurally related and share similar pharmacological properties.

The uniqueness of methyl 6-hydroxy-7-methyl-1-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,4a,5,6,7,7a-hexahydrocyclopenta[c]pyran-4-carboxylate lies in its specific molecular structure, which imparts distinct chemical and biological properties.

Biologische Aktivität

Loganin is an iridoid glycoside primarily extracted from the fruit of Cornus officinalis (also known as the Korean dogwood). This compound has gained attention in recent years for its diverse biological activities, including anti-inflammatory, neuroprotective, and osteogenic effects. This article explores the biological activity of this compound through various studies and findings.

Overview of Biological Activities

This compound exhibits a broad range of biological activities:

- Anti-inflammatory Effects : this compound has been shown to modulate inflammatory responses by inhibiting pro-inflammatory cytokines and promoting anti-inflammatory pathways. It effectively reduces the expression of cytokines such as IL-6, TNF-α, and IL-1β through the TLR4/NF-κB signaling pathway .

- Neuroprotection : Research indicates that this compound can ameliorate cognitive deficits and pathologies associated with neurodegenerative diseases like Alzheimer's. It has been found to influence protein expression related to energy metabolism and synaptic function in animal models .

- Bone Health : this compound promotes bone formation by enhancing osteoblast differentiation and inhibiting osteoclast activity. It increases the ratio of osteoprotegerin (OPG) to receptor activator of NF-κB ligand (RANKL), which is crucial for maintaining bone density .

1. Anti-inflammatory Mechanisms

A study investigating this compound's effects on ulcerative colitis in mice demonstrated that this compound significantly decreased M1 polarization while promoting M2 activation. This shift resulted in reduced levels of reactive oxygen species (ROS) and pro-inflammatory mediators, leading to improved inflammatory responses .

2. Neuroprotective Properties

In a study using 3xTg-AD mice, this compound treatment resulted in the identification of 28 differentially expressed proteins associated with cognitive function. Proteins involved in energy metabolism and inflammatory response were notably affected, suggesting that this compound may help mitigate cognitive decline by restoring normal protein expression patterns .

3. Osteogenic Effects

This compound's role in bone metabolism was explored through in vitro studies where it was shown to enhance the differentiation of preosteoblasts into mature osteoblasts while inhibiting monocyte differentiation into osteoclasts. The compound also demonstrated a significant increase in serum OPG levels, indicating its potential as a therapeutic agent for osteoporosis .

Case Study 1: this compound in Inflammatory Conditions

In a controlled experiment with mice suffering from induced ulcerative colitis, this compound administration led to significant reductions in disease severity and inflammatory markers. Histological analysis revealed improved mucosal integrity compared to untreated controls.

Case Study 2: Cognitive Improvement in Alzheimer's Models

In another study involving 3xTg-AD mice, this compound treatment improved memory performance on behavioral tests. The molecular analysis indicated a restoration of synaptic proteins and energy metabolism pathways disrupted by Alzheimer's pathology, reinforcing this compound's potential as a neuroprotective agent .

Data Summary

The following table summarizes key findings from various studies on this compound's biological activity:

Eigenschaften

IUPAC Name |

methyl 6-hydroxy-7-methyl-1-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,4a,5,6,7,7a-hexahydrocyclopenta[c]pyran-4-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H26O10/c1-6-9(19)3-7-8(15(23)24-2)5-25-16(11(6)7)27-17-14(22)13(21)12(20)10(4-18)26-17/h5-7,9-14,16-22H,3-4H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AMBQHHVBBHTQBF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(CC2C1C(OC=C2C(=O)OC)OC3C(C(C(C(O3)CO)O)O)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H26O10 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

390.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.